molecular formula C15H23NO B2671476 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-cyclopentylpropan-1-one CAS No. 1706224-22-7

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-cyclopentylpropan-1-one

Cat. No.: B2671476
CAS No.: 1706224-22-7
M. Wt: 233.355
InChI Key: CJUTVOZFJDULSL-UHFFFAOYSA-N
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Description

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-cyclopentylpropan-1-one is a chemical compound of significant interest in medicinal chemistry due to its incorporation of the 8-azabicyclo[3.2.1]octane scaffold. This bicyclic structure is the central core of the tropane alkaloid family, a class of natural products known for a wide array of potent biological activities . The presence of this scaffold provides a rigid, three-dimensional framework that is highly valuable in the design and synthesis of novel bioactive molecules. The specific combination of the 8-azabicyclo[3.2.1]oct-2-ene ring system with a 3-cyclopentylpropan-1-one substituent makes this compound a potentially valuable intermediate or building block for pharmaceutical research and development. Researchers can utilize it in enantioselective synthesis routes aimed at constructing complex molecules for biological testing . Its structure suggests potential application in the exploration of new aspartic protease inhibitors or other therapeutically relevant targets, given that related bicyclic structures are frequently investigated in drug discovery . This product is provided for research and further manufacturing applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c17-15(11-8-12-4-1-2-5-12)16-13-6-3-7-14(16)10-9-13/h3,6,12-14H,1-2,4-5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUTVOZFJDULSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-cyclopentylpropan-1-one is a member of the azabicyclo family, which has garnered interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C14_{14}H19_{19}NO
  • Molecular Weight: 217.3068 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research on the biological activity of azabicyclo compounds has highlighted their potential as therapeutic agents, particularly in the treatment of infectious diseases and as modulators of neurotransmitter systems.

Antimicrobial Activity

A study by investigated the antiprotozoal activity of azabicyclo compounds, indicating that certain derivatives exhibit significant activity against Plasmodium falciparum and Trypanosoma brucei. The structure-activity relationship (SAR) revealed that modifications in the bicyclic structure influence potency and selectivity.

CompoundTarget PathogenIC50_{50} (µM)Selectivity Index
1P. falciparum NF540.023103.6
2T. brucei STIB9000.095158.4

Neuropharmacological Effects

Azabicyclo compounds have also been studied for their interactions with opioid receptors. Specifically, certain derivatives act as mu-opioid receptor antagonists, potentially offering therapeutic benefits in managing opioid-induced side effects without compromising analgesic efficacy .

Case Study 1: Antiprotozoal Activity

In vitro studies demonstrated that a series of modified azabicyclo compounds showed varied activity against P. falciparum. Compounds with specific substitutions exhibited IC50_{50} values in the submicromolar range, indicating high potency against resistant strains .

Case Study 2: Opioid Receptor Modulation

Research has indicated that compounds derived from the azabicyclo framework can selectively antagonize mu-opioid receptors, which may be beneficial for treating conditions like opioid-induced bowel dysfunction . These findings suggest a promising avenue for developing new therapeutic agents.

The precise mechanisms through which these compounds exert their biological effects remain under investigation. Current hypotheses suggest that their action may involve modulation of neurotransmitter release and interference with protozoan metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
Target Compound C₁₆H₂₃NO ~245.36 3-cyclopentylpropan-1-one Lipophilic cyclopentyl, ketone, unsaturated bicyclo core
BK49645 (3-(3-fluoro-4-methylphenyl) analog) C₁₇H₂₀FNO 273.35 3-fluoro-4-methylphenyl Aromatic ring with electron-withdrawing fluorine
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one C₁₀H₁₇NO 167.25 Isopropyl, ketone at position 3 Compact alkyl substituent, saturated bicyclo system
3-Hydroxy-1-(8-methyl-3,8-diazabicyclo analog) C₂₂H₂₆N₂O₂ 350.46 Hydroxy, diphenyl, diazabicyclo system Increased hydrogen bonding, dual nitrogen atoms
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole C₁₃H₁₅N₃ 213.28 Benzimidazole ring Heterocyclic substituent, potential π-π stacking
Key Observations:
  • Lipophilicity : The cyclopentyl group in the target compound likely confers higher lipophilicity (logP) compared to BK49645’s fluorophenyl group, which may reduce aqueous solubility but enhance membrane permeability .
  • Rigidity vs. Flexibility : The unsaturated oct-2-ene core in the target compound increases rigidity compared to saturated analogs like 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one .

Pharmacological Relevance

The 8-azabicyclo[3.2.1]octane scaffold is associated with mu-opioid receptor antagonism, as evidenced by patents held by Theravance, Inc. .

  • Opioid Receptor Modulation : Bulky substituents (e.g., cyclopentyl) may sterically hinder receptor binding, whereas smaller groups (e.g., isopropyl) could improve affinity .
  • Central Nervous System (CNS) Targeting : Benzimidazole-containing derivatives (e.g., ) highlight the scaffold’s versatility for CNS-targeted drugs due to heterocycle-mediated interactions .

Q & A

Q. What are the common synthetic routes for synthesizing 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-cyclopentylpropan-1-one, and what key intermediates are involved?

The synthesis typically involves constructing the bicyclic 8-azabicyclo[3.2.1]octane core, followed by functionalization with cyclopentyl and ketone groups. Key steps include:

  • Ring-closing strategies : Intramolecular cyclization of amino-ketone precursors under acidic or basic conditions to form the bicyclic framework .
  • Substituent introduction : Alkylation or nucleophilic substitution reactions to attach the cyclopentyl moiety .
  • Ketone formation : Oxidation of secondary alcohols or direct coupling of pre-formed ketone-containing fragments .
    Critical intermediates include 3-cyclopropylidene-8-azabicyclo[3.2.1]octane derivatives, which are stabilized via conjugation with the bicyclic system .

Q. How is the stereochemistry of the bicyclic framework controlled during synthesis?

Stereochemical control is achieved through:

  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts to direct ring closure .
  • Reaction conditions : Adjusting temperature and solvent polarity to favor specific transition states (e.g., THF at −78°C for high exo selectivity) .
  • Protecting groups : Temporary masking of reactive amines to prevent undesired stereochemical scrambling during cyclization .
    Post-synthesis, NMR spectroscopy (e.g., NOESY) and X-ray crystallography are used to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives with different substituents on the bicyclic core?

Discrepancies in bioactivity data (e.g., receptor affinity vs. cytotoxicity) often arise from:

  • Substituent positioning : Para-substituted aryl groups (e.g., trifluoromethylphenyl) may enhance receptor binding but reduce solubility, leading to false negatives in vitro .
  • Conformational flexibility : Bulky substituents (e.g., triazole rings) restrict the bicyclic system’s flexibility, altering interactions with dynamic targets like GPCRs .
    Methodological recommendations :
  • Perform molecular dynamics simulations to correlate substituent effects with target binding kinetics .
  • Use isothermal titration calorimetry (ITC) to quantify enthalpy-entropy trade-offs in ligand-receptor interactions .

Q. What methodological approaches are recommended for analyzing reaction byproducts in multi-step syntheses of this compound?

Multi-step syntheses often generate byproducts from incomplete cyclization or side reactions (e.g., over-alkylation). Key strategies include:

  • High-pressure liquid chromatography (HPLC) : Coupled with mass spectrometry to isolate and identify low-abundance impurities .
  • Kinetic monitoring : Real-time tracking of reaction progress via in-situ FTIR to detect intermediates prone to side reactions .
  • Computational modeling : DFT calculations to predict reactivity of intermediates under varying conditions (e.g., pH, solvent polarity) .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

Instability in aqueous or acidic environments (e.g., gastrointestinal tract) is addressed via:

  • Prodrug strategies : Masking the ketone group as a hydrolyzable ester or carbamate to improve bioavailability .
  • Salt formation : Complexation with counterions (e.g., hydrochloride) to enhance crystallinity and reduce hydrolysis rates .
  • Encapsulation : Use of lipid nanoparticles or cyclodextrins to protect the compound from enzymatic degradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s interaction with monoamine transporters?

Discrepancies in transporter inhibition assays (e.g., serotonin vs. dopamine reuptake) may stem from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH altering transporter conformation .
  • Isomer selectivity : The compound’s stereoisomers (e.g., endo vs. exo) may exhibit divergent binding affinities .
    Resolution :
  • Conduct chiral separation (e.g., chiral HPLC) to test individual stereoisomers .
  • Standardize assays using radiolabeled ligands (e.g., [³H]-paroxetine) for direct comparison across studies .

Methodological Tables

Q. Table 1. Key Characterization Techniques

Property Technique Application Example
PurityHPLC-MS (C18 column, acetonitrile/water gradient)Detect <0.1% impurities
StereochemistryX-ray crystallographyConfirm exo/endo configuration
Thermal stabilityDifferential scanning calorimetry (DSC)Identify decomposition thresholds

Q. Table 2. Reaction Optimization Parameters

Parameter Impact on Yield Optimal Range
TemperatureHigher temps accelerate cyclization−20°C to 25°C (prevents side reactions)
Solvent polarityPolar aprotic solvents favor SN2THF or DMF
Catalyst loadingPd/C (5%) maximizes cross-coupling1–5 mol%

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